

Application Notes and Protocols for GSK1838705A in Animal Studies

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Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1838705A is a potent, small-molecule kinase inhibitor with a multi-targeted profile, primarily inhibiting the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR), with IC₅₀ values of 2.0 nM and 1.6 nM, respectively.[1][2][3][4][5][6] It also demonstrates significant inhibitory activity against anaplastic lymphoma kinase (ALK) with an IC₅₀ of 0.5 nM.[1][2][3][4][6] This dual inhibition of critical signaling pathways involved in tumor cell proliferation, survival, and growth makes **GSK1838705A** a compound of interest for cancer research.[1][7] Preclinical studies have shown its antitumor activity in various experimental models of human cancers, including glioma, multiple myeloma, Ewing's sarcoma, and certain types of non-small cell lung cancer.[1][4][7][8]

These application notes provide detailed protocols for the formulation and in vivo evaluation of **GSK1838705A** in animal models, aiding researchers in designing and executing preclinical efficacy studies.

Physicochemical Properties

A summary of the key physicochemical properties of **GSK1838705A** is presented below.

Property	Value	Reference
Molecular Formula	C27H29FN8O3	[2] [5] [9]
Molecular Weight	532.57 g/mol	[2] [9]
Appearance	White to light brown powder/crystalline solid	[5] [9]
Solubility	Soluble in DMSO (≥ 100 mg/mL); sparingly soluble in water.	[2] [3] [5] [9] [10] [11]
Storage	Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C.	[2] [9]

In Vivo Formulations for Animal Studies

The poor aqueous solubility of **GSK1838705A** necessitates specific formulations for effective in vivo delivery. Below are established formulations for oral and intraperitoneal administration in animal models.

Oral Administration Formulation

A common vehicle for oral (p.o.) administration of **GSK1838705A** is a cyclodextrin-based solution.

Component	Concentration/Property
GSK1838705A	Desired final concentration (e.g., 1-6 mg/mL for a 10 mL/kg dose)
Vehicle	20% Sulfobutyl ether β -cyclodextrin (SBE- β -CD) in sterile water
pH	Adjusted to 3.5

Reference for this formulation.[\[12\]](#)[\[13\]](#)

Oral/Intraperitoneal Administration Formulation (Suspension)

For both oral and intraperitoneal (i.p.) injections, a suspension of **GSK1838705A** can be prepared.

Component	Percentage of Final Volume
DMSO	10%
PEG300	40%
Tween-80	5%
Saline (0.9% NaCl)	45%

Reference for a similar formulation approach.[\[6\]](#)

Note: When preparing the suspension, it is recommended to first dissolve **GSK1838705A** in DMSO and then add the other components sequentially, mixing thoroughly at each step. Sonication may be required to achieve a uniform suspension. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.

Experimental Protocols

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a typical in vivo efficacy study to evaluate the antitumor effects of **GSK1838705A** in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

- Culture a relevant human cancer cell line (e.g., U87MG for glioma, PC-3R for prostate cancer) under standard conditions.[\[8\]](#)[\[14\]](#)
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration.

- Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude mice).

2. Tumor Growth and Animal Randomization:

- Monitor tumor growth regularly by measuring tumor dimensions with calipers.
- Calculate tumor volume using the formula: $\text{Tumor Volume} = (\text{Length} \times \text{Width}^2) / 2$.[\[12\]](#)
- Once tumors reach a predetermined average size (e.g., ~150-200 mm³), randomize the animals into treatment and control groups.[\[12\]](#)

3. Drug Preparation and Administration:

- Prepare the **GSK1838705A** formulation and the vehicle control as described in the "In Vivo Formulations" section.
- Administer **GSK1838705A** and the vehicle control to the respective groups of mice daily via the chosen route (oral gavage or intraperitoneal injection).[\[8\]](#) Doses can range from 4 mg/kg to 60 mg/kg based on previous studies.[\[8\]](#)[\[14\]](#)

4. Monitoring and Endpoints:

- Measure tumor volumes and body weights of the mice regularly (e.g., twice weekly).[\[12\]](#)
- Monitor the general health and behavior of the animals.
- The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment period.
- At the end of the study, euthanize the animals and harvest the tumors for further analysis (e.g., histopathology, biomarker analysis).

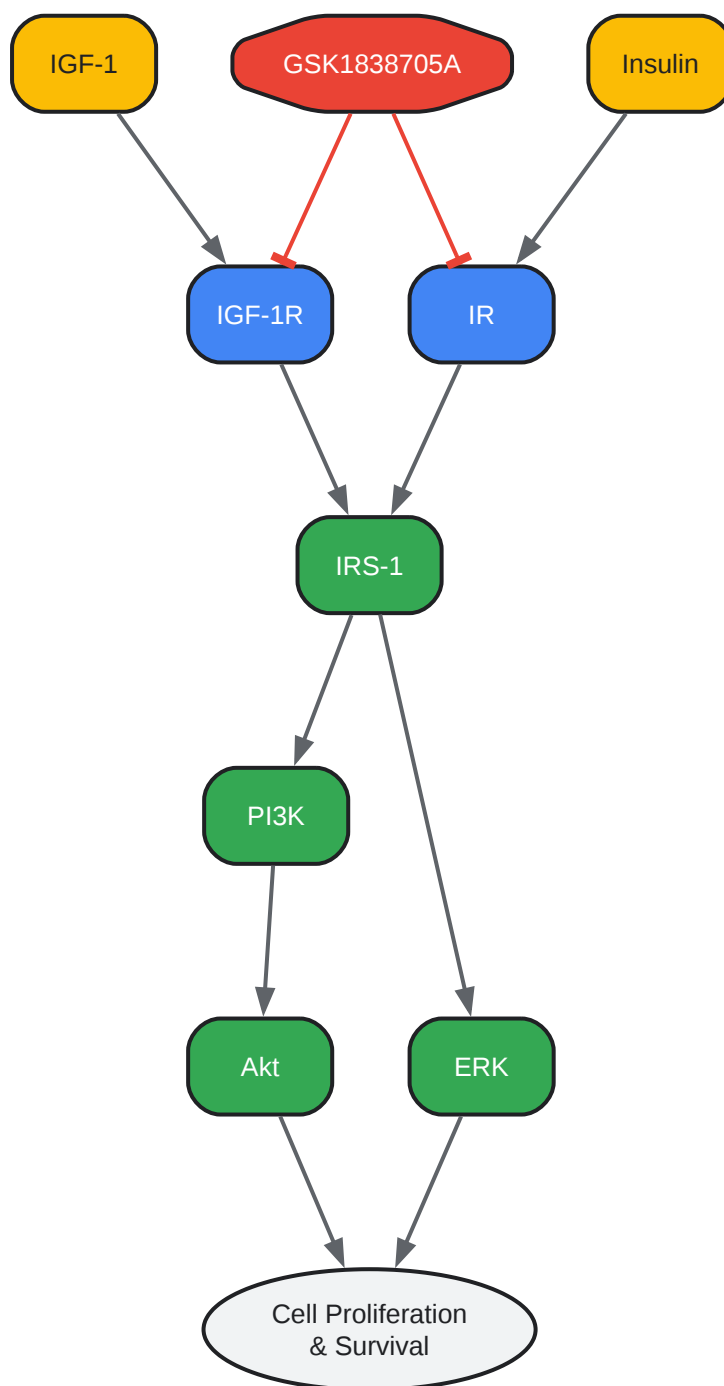
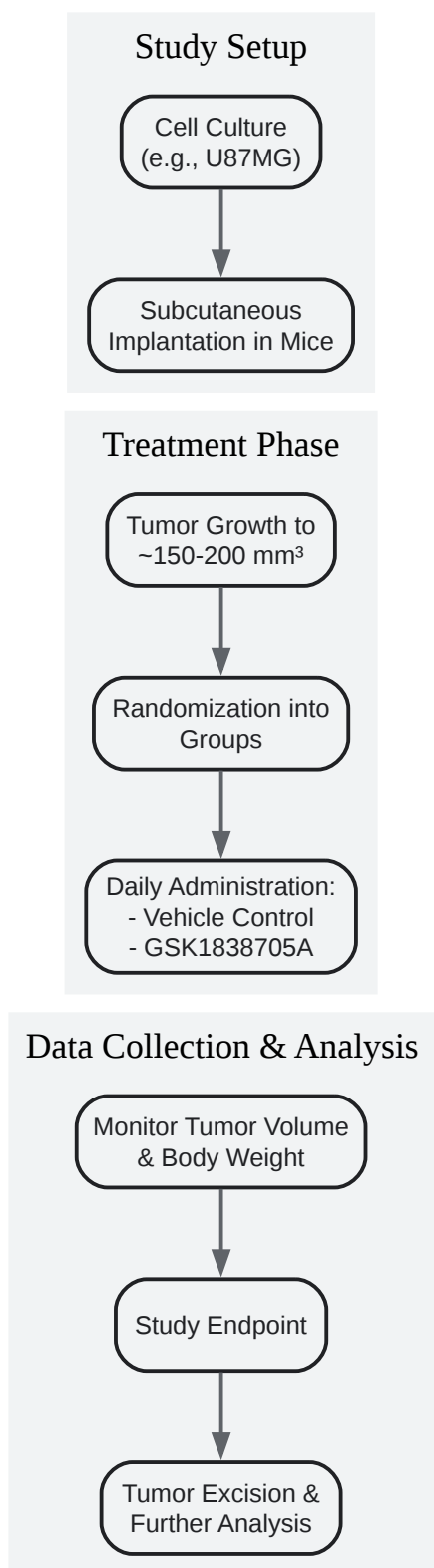
Quantitative Data from a Representative In Vivo Study

The following table summarizes data from a study investigating the effect of **GSK1838705A** on U87MG glioma xenografts.[\[8\]](#)

Treatment Group	Dose (mg/kg)	Administration Route	Tumor Volume Reduction (Day 11)
Vehicle Control	-	Daily	-
GSK1838705A	4	Daily	~45%
GSK1838705A	8	Daily	~85%

Visualizations

Experimental Workflow for In Vivo Efficacy Study



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